Carbanilic acid, 3,4-dichlorodithio-, allyl ester
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Overview
Description
Carbanilic acid, 3,4-dichlorodithio-, allyl ester is an organic compound with the molecular formula C10H9Cl2NS2 It is known for its unique chemical structure, which includes both dichlorodithio and allyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, allyl ester typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with allyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 3,4-dichlorodithio-, allyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dichlorodithio group to thiols or disulfides.
Substitution: The allyl ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, 3,4-dichlorodithio-, allyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Carbanilic acid, 3,4-dichlorodithio-, allyl ester exerts its effects involves the interaction of its functional groups with target molecules. The dichlorodithio group can form covalent bonds with nucleophiles, while the allyl ester group can undergo various chemical transformations. These interactions can modulate the activity of enzymes or other biological targets, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, 3,4-dichlorodithio-, ethyl ester
- Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Carbanilic acid, 3,4-dichlorodithio-, propyl ester
Uniqueness
Carbanilic acid, 3,4-dichlorodithio-, allyl ester is unique due to the presence of the allyl ester group, which imparts distinct reactivity compared to its ethyl, methyl, and propyl counterparts. This unique reactivity makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
20976-21-0 |
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Molecular Formula |
C10H9Cl2NS2 |
Molecular Weight |
278.2 g/mol |
IUPAC Name |
prop-2-enyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H9Cl2NS2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |
InChI Key |
QLNHJJXJXVKLFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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